molecular formula C13H20O B14701159 2-Butyl-6-propylphenol CAS No. 22496-46-4

2-Butyl-6-propylphenol

Cat. No.: B14701159
CAS No.: 22496-46-4
M. Wt: 192.30 g/mol
InChI Key: DOISHLXLWZJLHG-UHFFFAOYSA-N
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Description

2-Butyl-6-propylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, with butyl and propyl groups as substituents on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-6-propylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with butyl and propyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the aromatic ring with butyl and propyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride or zeolites can be employed to facilitate the alkylation reaction. The process is usually carried out in large reactors with precise control over temperature and pressure to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-propylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Butyl-6-propylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the interactions of phenolic compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Butyl-6-propylphenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylphenol
  • 2-Propylphenol
  • 2-tert-Butyl-6-isopropylphenol

Uniqueness

2-Butyl-6-propylphenol is unique due to the presence of both butyl and propyl groups on the aromatic ring, which imparts distinct chemical properties compared to other phenolic compounds. This unique structure allows for specific interactions and applications that are not possible with simpler phenols.

Properties

CAS No.

22496-46-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-butyl-6-propylphenol

InChI

InChI=1S/C13H20O/c1-3-5-8-12-10-6-9-11(7-4-2)13(12)14/h6,9-10,14H,3-5,7-8H2,1-2H3

InChI Key

DOISHLXLWZJLHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC(=C1O)CCC

Origin of Product

United States

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